![molecular formula C19H21N3O2S B2624568 2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine CAS No. 721416-33-7](/img/structure/B2624568.png)
2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of piperidine, a heterocyclic moiety that has the molecular formula (CH2)5NH . Piperidine is a six-membered ring that comprises five methylene groups (-CH2-) and one amine group (-NH-) . This compound is responsible for the synthesis of pharmaceuticals with substantial interest .
Synthesis Analysis
Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
The molecular weight of this compound is 283.35 . The IUPAC name is [4-(1-piperidinylsulfonyl)phenyl]acetic acid . The InChI code is 1S/C13H17NO4S/c15-13(16)10-11-4-6-12(7-5-11)19(17,18)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16) .Chemical Reactions Analysis
Piperidine and its derivatives have been observed to have many therapeutic properties, including anticancer potential . Treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibit the proliferation of HT29 and DLD-1 cells in a dose-based manner .Physical And Chemical Properties Analysis
The compound is stored at room temperature . It is in powder form .作用機序
The mechanism of action of 2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine involves the inhibition of the NF-κB pathway, which plays a crucial role in inflammation and cancer. This compound inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation. This, in turn, leads to the downregulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the reduction of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the protection of neurons from oxidative stress. This compound has also been shown to inhibit angiogenesis, which is important for the growth and spread of cancer cells.
実験室実験の利点と制限
One of the advantages of using 2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine in lab experiments is its specificity for the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various diseases. This compound has also been shown to have low toxicity in vitro and in vivo, which makes it a safe compound for laboratory experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
For the study of 2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine include investigating its potential in combination with other drugs, studying its pharmacokinetics and pharmacodynamics in vivo, and developing more efficient synthesis methods.
合成法
2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine has been synthesized using different methods, including the reaction of 1-(4-nitrophenyl)piperidine with 2,3-dihydro-1H-isoindol-1-one followed by reduction and sulfonation. Another method involves the reaction of 2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one with piperidine-1-sulfonyl chloride followed by reduction. Both methods have been reported to yield this compound with high purity.
科学的研究の応用
2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine has been studied for its potential in various scientific research applications, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. Inflammation is a common factor in many diseases, and this compound has been shown to reduce inflammation by inhibiting the NF-κB pathway.
特性
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenyl)-3H-isoindol-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c20-19-18-7-3-2-6-15(18)14-22(19)16-8-10-17(11-9-16)25(23,24)21-12-4-1-5-13-21/h2-3,6-11,20H,1,4-5,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYGBFLEIUIVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CC4=CC=CC=C4C3=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine](/img/structure/B2624485.png)
![Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2624490.png)
![Benzo[d]thiazol-2-ylmethyl 2-naphthoate](/img/structure/B2624491.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide](/img/structure/B2624494.png)
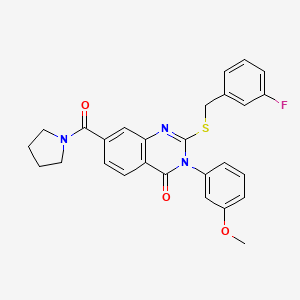
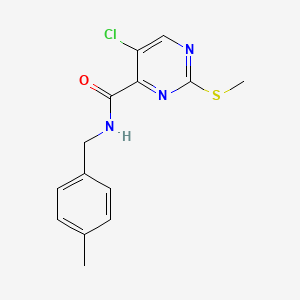
![Methyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2624501.png)
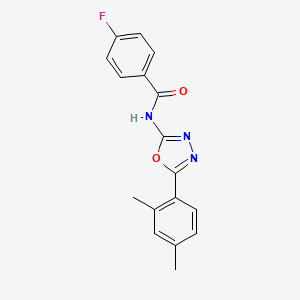
![(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide](/img/structure/B2624503.png)
![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2624504.png)
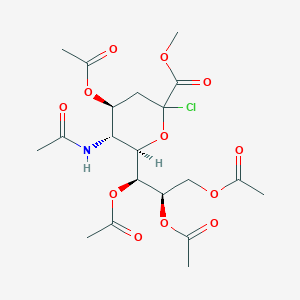
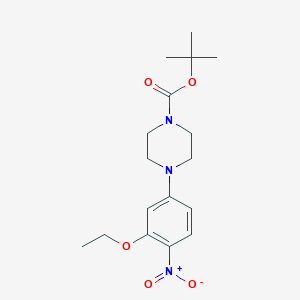
![N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide](/img/structure/B2624507.png)